molecular formula C12H6Br4O2S B14666311 4,4'-Sulfanediylbis(2,6-dibromophenol) CAS No. 40654-51-1

4,4'-Sulfanediylbis(2,6-dibromophenol)

Cat. No.: B14666311
CAS No.: 40654-51-1
M. Wt: 533.9 g/mol
InChI Key: YUMBXACBYZIIOS-UHFFFAOYSA-N
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Description

4,4’-Sulfanediylbis(2,6-dibromophenol) is an organic compound characterized by the presence of two brominated phenol groups connected by a sulfanediyl (sulfur) bridge. This compound is known for its significant applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfanediylbis(2,6-dibromophenol) typically involves the bromination of phenolic compounds. One common method includes the reaction of 2,6-dibromophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of 4,4’-Sulfanediylbis(2,6-dibromophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfanediylbis(2,6-dibromophenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.

    Substitution: The bromine atoms in the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4,4’-Sulfanediylbis(2,6-dibromophenol) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Sulfanediylbis(2,6-dibromophenol) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its brominated phenol groups can disrupt cellular processes by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Another brominated phenol with similar applications but different structural properties.

    Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure but similar industrial applications.

Uniqueness

4,4’-Sulfanediylbis(2,6-dibromophenol) is unique due to its sulfanediyl bridge, which imparts distinct chemical properties and reactivity compared to other brominated phenols. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Properties

IUPAC Name

2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2S/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBXACBYZIIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)SC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569638
Record name 4,4'-Sulfanediylbis(2,6-dibromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40654-51-1
Record name 4,4'-Sulfanediylbis(2,6-dibromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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